molecular formula C17H18N4O B2448490 4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2034417-85-9

4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2448490
CAS No.: 2034417-85-9
M. Wt: 294.358
InChI Key: LXQTYFALPYEZKU-UHFFFAOYSA-N
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Description

4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with benzonitrile under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar molecules .

Properties

IUPAC Name

4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-20-9-8-16(19-20)14-6-10-21(11-7-14)17(22)15-4-2-13(12-18)3-5-15/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQTYFALPYEZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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